Product packaging for 2-Phenylthiazolo[5,4-d]pyrimidine(Cat. No.:CAS No. 13316-07-9)

2-Phenylthiazolo[5,4-d]pyrimidine

Cat. No.: B076781
CAS No.: 13316-07-9
M. Wt: 213.26 g/mol
InChI Key: AHEPHBAENLDMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiazolo[5,4-d]pyrimidine is a synthetically versatile bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This core structure serves as a privileged template for developing potent and selective ligands for various biological targets. Key Research Applications & Value: Neuroscience & Neuropsychiatry: This scaffold is a well-established precursor for developing high-affinity antagonists and inverse agonists for adenosine receptors (ARs), particularly the A 1 and A 2A subtypes . Compounds based on this structure have demonstrated nanomolar and even subnanomolar binding affinities, showing great promise as potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's, and have exhibited significant antidepressant-like efficacy in preclinical models . Oncology & Anticancer Research: Derivatives of thiazolo[5,4-d]pyrimidine have been identified through drug repurposing strategies as potent antiproliferative agents . They can inhibit colony formation and induce apoptosis in various cancer cell lines, making them valuable tools for investigating novel anticancer mechanisms . Antiviral Drug Discovery: Research has explored related thiazolo[5,4-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1, including drug-resistant strains, highlighting the scaffold's utility in infectious disease research . Mechanism of Action: The primary research value of this compound lies in its role as a synthetic intermediate. Its structure can be strategically functionalized at multiple positions to fine-tune pharmacological properties. In neuroscience, the resulting analogues often act as potent AR antagonists, modulating cAMP-dependent signaling pathways in the central nervous system . In oncology, certain derivatives can trigger mitochondrial-mediated apoptosis in cancer cells . Quality & Usage: Supplied as a high-purity reference standard, this compound is intended for use in synthetic chemistry, assay development, and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3S B076781 2-Phenylthiazolo[5,4-d]pyrimidine CAS No. 13316-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13316-07-9

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C11H7N3S/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H

InChI Key

AHEPHBAENLDMRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2

Synonyms

2-Phenylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

Synthetic Strategies for 2 Phenylthiazolo 5,4 D Pyrimidine and Its Analogs

De Novo Synthesis of the Thiazolo[5,4-d]pyrimidine (B3050601) Core Structure

The de novo synthesis of the thiazolo[5,4-d]pyrimidine core can be approached by constructing the pyrimidine (B1678525) ring onto a pre-existing thiazole (B1198619) or, conversely, by forming the thiazole ring on a pyrimidine precursor. Additionally, one-pot methodologies have been developed to streamline the synthesis process.

Construction via Pyrimidine Ring Formation

One common strategy for the synthesis of fused pyrimidine ring systems involves starting with a functionalized five-membered heterocyclic ring, such as a thiazole. For the analogous oxazolo[5,4-d]pyrimidine system, a synthetic pathway begins with a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which serves as a versatile building block for the subsequent formation of the pyrimidine ring mdpi.com. A similar approach can be envisaged for thiazolo[5,4-d]pyrimidines, where a suitably substituted 5-aminothiazole-4-carbonitrile or a related derivative can be cyclized with a one-carbon synthon, such as formic acid, formamide, or an orthoester, to construct the pyrimidine ring.

For instance, the reaction of thiazole-5-carboxamides with trifluoroacetic anhydride under heating has been utilized to form the pyrimidine ring, yielding a thiazolo[4,5-d]pyrimidine (B1250722) core mdpi.com. This method highlights the use of an activated carboxylic acid derivative to drive the cyclization and form the fused heterocyclic system.

Construction via Thiazole Ring Formation

Alternatively, the thiazole ring can be constructed onto a pre-existing, appropriately substituted pyrimidine ring. A general and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide wikipedia.org. In the context of thiazolo[5,4-d]pyrimidines, this would translate to reacting a pyrimidine derivative bearing an α-haloketone or a related electrophilic group at the 5-position with a thioamide.

Another approach involves the cyclization of a 4-aminopyrimidin-5-yl thiocyanate. This method has been successfully employed to prepare a number of thiazolo[4,5-d]pyrimidines rsc.org. The intramolecular cyclization of such a precursor would lead to the formation of the fused thiazole ring.

One-Pot Reaction Methodologies

Furthermore, a green and efficient one-pot, three-component condensation of 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, an aldehyde, and benzoylacetonitrile has been developed for the construction of a pyrido[2,3-d] nih.govrsc.orgthiazolo[3,2-a]pyrimidine moiety raco.cat. Although the final product is a different regioisomer, the principle of a multicomponent reaction to assemble a complex heterocyclic system is a key takeaway. Such strategies can be adapted for the synthesis of the 2-phenylthiazolo[5,4-d]pyrimidine scaffold by carefully selecting the appropriate starting materials.

Functionalization and Derivatization of the this compound Scaffold

Following the construction of the core scaffold, further modifications can be introduced to explore the structure-activity relationships (SAR) of these compounds. The C-2 and C-5 positions are common sites for substitution.

Substitution Pattern Modifications at the C-2 Position

The substituent at the C-2 position of the thiazolo[5,4-d]pyrimidine scaffold has been shown to be a key determinant of biological activity. In the pursuit of novel adenosine (B11128) A1 and A2A receptor antagonists, various arylmethyl groups have been introduced at this position nih.gov. For example, compounds bearing a benzyl (B1604629) or an ortho-substituted benzyl moiety at the C-2 position have been synthesized, as these substitutions were found to improve A2A receptor affinity in other bicyclic antagonists nih.gov.

The synthesis of these C-2 substituted analogs often involves starting with a 2-aminothiole that is reacted with a suitable arylacetylchloride at high temperature to form the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives nih.gov. This bicyclic core, already bearing the desired C-2 substituent, can then be further functionalized.

R Group at C-2Starting Material
BenzylPhenylacetyl chloride
2-Fluorobenzyl(2-Fluorophenyl)acetyl chloride
2-Chlorobenzyl(2-Chlorophenyl)acetyl chloride

Table 1: Examples of starting materials for introducing substituents at the C-2 position.

Substituent Introduction at the C-5 Position

The C-5 position of the thiazolo[5,4-d]pyrimidine scaffold is another critical site for modification that can significantly influence the compound's biological profile. In the development of adenosine receptor antagonists, a variety of substituents have been introduced at this position, including unsubstituted or substituted phenyl rings and heteroaryl moieties like furan-2-yl or 5-methyl-furan-2-yl nih.gov.

A common method for introducing these substituents is through a Suzuki cross-coupling reaction. This is typically performed on a precursor that has a halogen, such as chlorine, at the C-5 position. The reaction of the 5-chloro-thiazolo[5,4-d]pyrimidine with a suitable boronic acid in the presence of a palladium catalyst and a base leads to the desired C-5 substituted product nih.gov.

Substituent at C-5Reagent
PhenylPhenylboronic acid
3-Cyanophenyl3-Cyanophenylboronic acid
Furan-2-ylFuran-2-boronic acid

Table 2: Examples of reagents for introducing substituents at the C-5 position via Suzuki coupling.

Substituent Introduction at the C-7 Position (e.g., Amino Group)

The introduction of an amino group at the C-7 position is a critical modification for creating pharmacologically active thiazolo[5,4-d]pyrimidine derivatives. A prevalent method involves the conversion of a 7-hydroxy or 7-oxo group into a more reactive 7-chloro group, which can then be displaced by an amine.

A common synthetic pathway begins with a 5,7-dihydroxythiazolo[5,4-d]pyrimidine intermediate. This precursor undergoes chlorination, typically using phosphoryl chloride (POCl₃), often under microwave irradiation to enhance reaction efficiency, yielding the corresponding 5,7-dichloro derivative. nih.gov Selective amination at the C-7 position can then be achieved by reacting the dichloro intermediate with an aqueous ammonia solution, which furnishes the 7-amino-5-chloro substituted product. nih.gov Alternatively, direct nucleophilic substitution on a 7-chloro-2-substituted-5-(trifluoromethyl) nih.govrasayanjournal.co.inthiazolo[4,5-d]pyrimidine with an excess of an appropriate amine can yield 7-substituted-amino derivatives. mdpi.com

Nucleophilic Displacement Reactions for Halogenated Precursors

Halogenated thiazolo[5,4-d]pyrimidines, particularly those with a chlorine atom at the C-7 position, are versatile intermediates for introducing a wide array of functional groups via nucleophilic substitution reactions. mdpi.com The electron-withdrawing nature of the pyrimidine ring activates the halogen for displacement by various nucleophiles.

For instance, 7-chloro-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been shown to react with different amines to produce a series of 7-amino-substituted compounds. mdpi.com This nucleophilic substitution is a key step in diversifying the structure and modulating the biological activity of the final compounds. The insertion of a chlorine atom at the 7-position has been noted to increase the anticancer activity of certain thiazolo[4,5-d]pyrimidine scaffolds compared to their 7-oxo counterparts. mdpi.com However, the subsequent replacement of this chlorine with an amino group can sometimes lead to inactive compounds, highlighting the sensitivity of structure-activity relationships. mdpi.com

Advanced and Modern Synthetic Approaches

Modern organic synthesis has provided powerful tools for the construction and functionalization of heterocyclic systems like this compound. These methods often offer improved efficiency, selectivity, and access to novel chemical space.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H Arylation, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. academie-sciences.fr A novel protocol for the direct arylation of thiazolo[5,4-d]pyrimidine derivatives with aryl iodides has been developed. rsc.org This reaction is catalyzed by a combination of Pd(PPh₃)₄ and Ag₂CO₃, using water as the exclusive solvent, and proceeds at a mild temperature of 60 °C to provide the desired products in good to excellent yields. rsc.org The regioselectivity of Pd-catalyzed C-H arylation can be controlled by the choice of ligands and bases. nih.govafricaresearchconnects.com

The Suzuki cross-coupling reaction is another powerful palladium-catalyzed method used to form carbon-carbon bonds. It has been employed in the synthesis of various pyrimidine derivatives. nih.gov For example, 4-amino-6-aryl-1-methylpyrimidin-2-one analogs have been synthesized via Suzuki coupling using Pd(PPh₃)₄ as a catalyst with arylboronic acids as reagents. nih.gov In the context of thiazolo[5,4-d]pyrimidines, the Suzuki reaction can be used to introduce diverse aryl or heteroaryl substituents, for instance at the 5-position of a 7-amino-5-chloro intermediate, to generate libraries of potential bioactive molecules. nih.gov

Oxidative Coupling Reactions

While palladium-catalyzed cross-coupling reactions are well-documented, information specifically detailing oxidative coupling reactions for the direct synthesis of the this compound core is less prevalent in the reviewed literature. However, related photochemical intramolecular cyclization methods have been used for the synthesis of similar N,S-heterocycles, such as phenylthiazolo[5,4-b]pyridines, suggesting the potential for oxidative strategies in this area. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a widely adopted technique for accelerating organic reactions. nih.govnih.gov This method offers significant advantages over conventional heating, including drastically reduced reaction times, increased product yields, and often cleaner reactions with simpler workups. mdpi.comnih.gov

The synthesis of thiazolo[5,4-d]pyrimidine derivatives has been shown to benefit greatly from microwave irradiation. nih.govmdpi.comasianpubs.org Specific applications include:

Chlorination: The reaction of dihydroxy thiazolopyrimidine derivatives with POCl₃ to form dichloro intermediates is effectively accelerated under microwave conditions. nih.gov

Cross-Coupling: Suzuki coupling reactions to introduce substituents at the 5-position can be performed under microwave irradiation at 160 °C for 30 minutes, a significant time reduction compared to conventional reflux. nih.gov

Multicomponent Reactions: The synthesis of thiazolopyrimidine precursors and related fused pyrimidines has been achieved through multicomponent reactions under microwave irradiation. nih.govnih.govscilit.com

A comparative study highlighted that microwave-assisted synthesis of certain thiazolopyrimidine derivatives increased reaction yields by 17–23% while significantly shortening reaction times compared to traditional methods. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives mdpi.com
CompoundConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
1a 375394
1b 472595
1c 378498
3a 570690
3b 668788
5a 8651085
5b 10621282
7a 12551575

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds.

In the context of thiazolo[5,4-d]pyrimidine synthesis, several green approaches have been reported:

Use of Water as a Solvent: A significant green innovation is the development of a direct Pd-catalyzed C-H arylation of thiazolo[5,4-d]pyrimidine derivatives that uses water as the only solvent, avoiding volatile and often toxic organic solvents. rsc.org

Microwave-Assisted Reactions: As detailed previously, microwave-assisted synthesis is considered a green technique because it leads to shorter reaction times, which reduces energy consumption, and often results in higher yields and cleaner product profiles, minimizing waste. rasayanjournal.co.innih.govmdpi.com

Solvent-Free and Catalyst-Free Conditions: The development of synthetic methods that operate under solvent-free or catalyst-free conditions represents a significant step towards greener chemistry. rasayanjournal.co.inijnc.ir For instance, the synthesis of certain thiazolopyrimidine precursors has been achieved under catalyst-free conditions in acetone. ijnc.ir Laser-assisted synthesis has also been explored as a rapid, solvent-free method for preparing related N,S-heterocycles. rsc.org

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in This increases efficiency and reduces the number of synthetic steps and purification processes, thereby minimizing waste. The synthesis of various thiazolopyrimidine derivatives has been achieved through multicomponent strategies. nih.govnih.gov

The application of these green methodologies not only makes the synthesis of this compound and its analogs more environmentally benign but also often improves economic feasibility and efficiency. rasayanjournal.co.innih.gov

Structure Activity Relationship Sar and Ligand Design for 2 Phenylthiazolo 5,4 D Pyrimidine Derivatives

Elucidation of Critical Pharmacophoric Features within the Thiazolo[5,4-d]pyrimidine (B3050601) Scaffold

The biological activity of thiazolo[5,4-d]pyrimidine derivatives is profoundly dependent on key structural features that dictate their interaction with target proteins. These essential elements constitute the pharmacophore of the scaffold.

Docking studies of derivatives targeting adenosine (B11128) receptors have revealed specific and critical interactions. The core thiazolo[5,4-d]pyrimidine structure typically positions itself within the binding cavity of the receptor, engaging in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe168) and hydrophobic interactions with residues such as Leucine (Leu249). nih.gov

Furthermore, specific atoms within the scaffold play crucial roles in forming hydrogen bonds, which are vital for anchoring the ligand to its target. For instance, in a series of adenosine A2A receptor antagonists, the nitrogen atom at position 6 (N6) of the pyrimidine (B1678525) ring and the exocyclic amino group at the C-7 position form polar interactions with the side chains of Asparagine (Asn253) and Glutamic acid (Glu169). nih.gov The presence of a hydrogen-bond-donating group, such as an amine at the C-7 position, is a frequently recurring feature in highly active compounds, underscoring its importance as a primary pharmacophoric point. nih.govnih.gov These interactions—hydrophobic, π-stacking, and hydrogen bonding—are the foundational elements that define the pharmacophoric nature of the thiazolo[5,4-d]pyrimidine scaffold.

Positional and Substituent Effects on Biological Efficacy and Selectivity

The biological efficacy and target selectivity of 2-phenylthiazolo[5,4-d]pyrimidine derivatives can be precisely tuned by altering the substituents at various positions on the heterocyclic core and the C-2 phenyl ring. nih.gov SAR studies have systematically explored these modifications to optimize potency and other pharmacological properties. nih.govrsc.org

The phenyl ring at the C-2 position is a primary site for modification to enhance biological activity. Research has shown that moving from a simple phenyl ring to a benzyl (B1604629) (phenylmethyl) group at this position can significantly improve binding affinity for targets like adenosine receptors. nih.gov

The substitution pattern on this phenyl ring is also critical.

Halogenation : The introduction of halogen atoms such as fluorine (F) or chlorine (Cl) onto the phenyl ring is a common and effective strategy. For example, a 2-fluorobenzyl or a 4-chlorophenyl group at the C-2 position has been incorporated into potent adenosine receptor antagonists and VEGFR-2 inhibitors, respectively. nih.govnih.gov

Alkoxy Groups : The presence of a methoxy (B1213986) (-OCH3) group on the benzyl ring at C-2 has also been shown to produce compounds with high receptor affinity. nih.gov

While these substitutions are generally beneficial, it is often difficult to establish a definitive hierarchy, as the optimal substituent can depend on the specific biological target. nih.gov However, the general trend indicates that substituted benzyl or phenyl groups at C-2 are superior to an unsubstituted phenyl ring for achieving high potency. nih.gov

Table 1: Effect of C-2 Phenyl Ring Modifications on Biological Activity

Compound ExampleC-2 SubstituentTargetActivitySource
Compound 182-FluorobenzylhA2A Adenosine ReceptorKi = 0.06 nM nih.gov
Compound 3l4-ChlorophenylVEGFR-298.5% Inhibition @ 50 µM nih.gov
Compound 132-MethoxybenzylhA1 Adenosine ReceptorKi = 4.1 nM nih.gov
Reference Cmpd. 20PhenylhA1/hA2A ReceptorsLower affinity than benzyl derivatives nih.gov

The C-5 and C-7 positions of the pyrimidine ring are pivotal for modulating the activity and selectivity of thiazolo[5,4-d]pyrimidine derivatives. nih.gov

C-7 Position : As a key pharmacophoric point, the C-7 position is frequently substituted with an amino group (-NH2). nih.gov This amine can serve as a crucial hydrogen bond donor. nih.gov Further modification of this amino group can lead to highly potent inhibitors of specific targets. For instance, attaching a pyridinyl-urea moiety to the C-7 amine resulted in a compound with potent inhibitory effects on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation by targeting VEGFR-2. nih.gov In another series, substitution with a morpholine (B109124) ring at this position yielded a compound with significant antiproliferative activity and good selectivity between cancer and normal cells. nih.gov

C-5 Position : The substituent at the C-5 position influences binding affinity and can introduce additional interactions with the target.

A small alkyl group, such as methyl (-CH3), at C-5 has been found in potent VEGFR-2 inhibitors. nih.gov

An unsubstituted phenyl ring at this position can contribute to high affinity for adenosine receptors. nih.gov

Introducing a heteroaryl ring like furan-2-yl is particularly effective for enhancing affinity for the A2A adenosine receptor. The oxygen atom within the furan (B31954) ring can form an additional polar interaction with receptor residues like Asn253, thereby strengthening the binding. nih.gov

Table 2: Effect of C-5 and C-7 Substituents on Biological Activity

Compound ExampleC-5 SubstituentC-7 SubstituentTarget/ActivitySource
Compound 18Furan-2-ylAminohA2A Receptor (Ki = 0.06 nM) nih.gov
Compound 3lMethyl(Pyridin-2-yl)-urea derivativeHUVEC Proliferation (IC50 = 1.65 µM) nih.gov
Compound 24Not specifiedMorpholine derivativeAntiproliferative (IC50 = 1.03 µM vs MGC803) nih.gov
Compound 6PhenylAminohA1 Receptor (Ki = 6.8 nM) nih.gov

The strategic placement of diverse chemical moieties is fundamental to tailoring the pharmacological profile of the thiazolo[5,4-d]pyrimidine scaffold.

Aryl Groups : Aryl groups, most commonly a phenyl ring, are prevalent substituents at both the C-2 and C-5 positions. nih.gov At C-2, substituted phenyl rings are crucial for potency, while at C-5, an unsubstituted phenyl can confer high affinity. nih.gov These groups typically engage in hydrophobic and π-stacking interactions within the target's binding pocket.

Heteroaryl Groups : The incorporation of heteroaryl rings, such as furan or thiophene, can introduce specific polar contacts that enhance binding affinity. nih.govrsc.org A furan ring at the C-5 position, for example, uses its oxygen atom to form a hydrogen bond, significantly improving potency for certain adenosine receptors. nih.gov Five-membered heterocycles are common choices in drug design due to their wide-ranging pharmacological activities. rsc.org

Aliphatic Moieties : Aliphatic groups, ranging from simple methyl groups to more complex cyclic structures like morpholine, play important roles. nih.govnih.gov A methyl group at C-5 is found in potent angiogenesis inhibitors. nih.gov Larger aliphatic structures are often part of the substituent at the C-7 amino group, where they can influence solubility, cell permeability, and target engagement. nih.govnih.gov For example, substitution with a morpholine-containing side chain at C-7 led to potent antiproliferative agents. nih.gov

Rational Design Principles for Novel Ligands

The development of new ligands based on the this compound scaffold is increasingly guided by rational design principles that leverage SAR data and structural biology insights.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric moieties from different bioactive molecules into a single new hybrid compound. researchgate.net The goal is to create a new chemical entity with improved affinity, better selectivity, or even a dual mode of action compared to the parent molecules. researchgate.net

This principle has been applied to scaffolds related to thiazolo[5,4-d]pyrimidine. For instance, in the development of new c-Src kinase inhibitors, researchers applied a molecular hybridization approach by combining the core of a pyrazolo[3,4-d]pyrimidine (a close analog of the thiazolo[5,4-d]pyrimidine scaffold) with a key structural element—the aminothiazole-carboxamide moiety—from the approved multi-kinase inhibitor dasatinib. unige.it This strategy led to the design of a new generation of potent inhibitors, demonstrating how the rational merging of known pharmacophores can be a powerful tool for discovering novel ligands. unige.it

Bioisosteric Replacement and Analogue Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing lead compounds by substituting specific atoms or groups with others that possess similar physical or chemical properties, without significantly altering the desired biological activity. nih.gov This technique, along with systematic analogue design, has been instrumental in exploring the structure-activity relationships (SAR) of the this compound scaffold, leading to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. baranlab.orgnih.gov

The core principle of bioisosteric replacement is that molecular moieties with comparable shapes and electronic characteristics can be interchangeable. youtube.com This allows for the fine-tuning of a molecule's properties, such as lipophilicity, hydrogen bonding capacity, metabolic stability, and target-binding affinity. baranlab.org For the thiazolo[5,4-d]pyrimidine nucleus, which is an analog of the naturally occurring purine (B94841) ring, this strategy has been applied to various positions to modulate its interaction with diverse biological targets. nih.govnih.gov

Research Findings in Analogue Design

Systematic modifications of the this compound core have yielded crucial insights into its SAR. Researchers have focused on introducing a variety of substituents at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine ring system.

Adenosine Receptor Antagonists:

One area of extensive research has been the development of 7-amino-thiazolo[5,4-d]pyrimidine derivatives as potent antagonists for adenosine receptors (ARs), particularly the A₁ and A₂A subtypes. nih.gov In these analogues, the 2-position is typically occupied by an arylmethyl group, while the 5-position features an aryl or heteroaryl group. nih.gov

Docking studies revealed that the thiazolo[5,4-d]pyrimidine scaffold inserts into the binding cavity between the side chains of Phe168 and Leu249, engaging in π–π stacking interactions. The exocyclic amino group at the 7-position forms critical polar interactions with Asn253 and Glu169. nih.gov

Modifications at the 2-position have a significant impact on affinity for the human A₂A adenosine receptor (hA₂A AR). The insertion of substituents on the 2-benzyl group modulates this affinity, with fluorine or chlorine atoms proving to be particularly effective. These halogen atoms can interact with nearby residues such as Leu267, Met270, and Tyr271. nih.gov For instance, the introduction of a 2-fluorobenzyl or 2-chlorobenzyl group at this position resulted in some of the most potent compounds in the series. nih.gov The following table summarizes the binding affinities of selected 7-amino-2-arylmethyl-5-aryl/heteroaryl-thiazolo[5,4-d]pyrimidine derivatives. nih.gov

CompoundR² (at position 2)R⁵ (at position 5)hA₁ Ki (nM)hA₂A Ki (nM)
52-FluorobenzylPhenyl140.61
82-Fluorobenzyl4-Methoxyphenyl2.80.17
92-Chlorobenzyl4-Methoxyphenyl2.90.14
102-Methylbenzyl4-Methoxyphenyl5.00.24
13BenzylFuran-2-yl2.60.29
182-FluorobenzylFuran-2-yl1.90.06
192-ChlorobenzylFuran-2-yl3.50.08

The data clearly indicates that replacing the phenyl group at the 5-position with a furan-2-yl ring and introducing a fluorine or chlorine atom at the ortho-position of the 2-benzyl substituent leads to compounds with subnanomolar affinity for the hA₂A receptor. nih.gov Compound 18 (2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine) emerged as a particularly potent dual A₁/A₂A AR antagonist. nih.gov

Angiogenesis Inhibitors:

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for its potential as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov In one study, two series of derivatives were synthesized where the 7-position was linked to a substituted pyridine (B92270) ring, which in turn was connected to a urea (B33335) moiety. nih.gov The most potent compounds from this series demonstrated significant inhibitory effects in a Human Umbilical Vein Endothelial Cells (HUVEC) proliferation assay. nih.gov

CompoundStructure DescriptionHUVEC IC₅₀ (μM)VEGFR-2 Inhibition (%) at 50 μM
3l1-(5-{[2-(4-chlorophenyl)-5-methyl nih.govnih.govthiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea1.6598.5
3m1-(5-{[2-(4-chlorophenyl)-5-methyl nih.govnih.govthiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(4-methoxyphenyl)urea3.52Not Reported

Compound 3l showed the best potency against VEGFR-2, suggesting that further optimization of this scaffold could lead to promising angiogenesis inhibitors. nih.gov

Antiproliferative Agents:

Further analogue design has led to thiazolo[5,4-d]pyrimidine derivatives with significant antiproliferative activity against various human cancer cell lines. rsc.org Structure-activity relationship studies revealed that specific substitutions are crucial for cytotoxicity. Compound 7i was identified as a potent inhibitor of human gastric cancer cells (MGC-803 and HGC-27) with relatively low toxicity towards normal gastric epithelial cells (GES-1), highlighting its potential as a selective anticancer agent. rsc.org

CompoundCell LineIC₅₀ (μM)
7iMGC-803 (Human Gastric Cancer)4.64
HGC-27 (Human Gastric Cancer)5.07
GES-1 (Human Gastric Epithelial)>50

These examples underscore the utility of bioisosteric replacement and analogue design in refining the pharmacological profile of the this compound scaffold for a range of therapeutic applications.

Molecular Mechanisms of Action of 2 Phenylthiazolo 5,4 D Pyrimidine Derivatives

Target Interaction and Modulation

The thiazolo[5,4-d]pyrimidine (B3050601) core acts as a privileged scaffold, allowing for substitutions that fine-tune its affinity and selectivity for various biological targets.

G Protein-Coupled Receptor (GPCR) Modulation (e.g., Adenosine (B11128) Receptor A1, A2A, A2B, A3 Antagonism/Inverse Agonism)

Derivatives of the 7-amino-thiazolo[5,4-d]pyrimidine structure have been identified as potent antagonists of adenosine receptors, which are a class of GPCRs. nih.govmdpi.com These compounds have shown high affinity for the human A1 and A2A adenosine receptors (ARs), with some exhibiting dual antagonism. nih.gov The affinity can be modulated by the nature of the substituents at the -2 and -5 positions of the thiazolo[5,4-d]pyrimidine core. nih.gov

Several compounds have demonstrated nanomolar and even subnanomolar binding affinities for the hA1 and hA2A receptors. nih.govmdpi.com For instance, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18) was found to have a Ki of 1.9 nM for the hA1 receptor and an exceptionally high affinity for the hA2A receptor with a Ki of 0.06 nM. mdpi.com These compounds were also evaluated for their effects at the A2B and A3 adenosine receptors. nih.govmdpi.com

Molecular docking studies have provided insights into the binding mode of these antagonists. The thiazolo[5,4-d]pyrimidine scaffold is predicted to insert into the binding cavity, where it engages in π–π stacking interactions with key amino acid residues such as Phenylalanine 168 (Phe168) and Leucine 249. nih.govmdpi.com Furthermore, the exocyclic amino group at position 7 can form crucial polar interactions with Asparagine 253 (Asn253) and Glutamic acid 169 (Glu169), which helps to anchor the ligand in the receptor's binding pocket. nih.govmdpi.com

Table 1: Binding Affinity of Selected Thiazolo[5,4-d]pyrimidine Derivatives at Human Adenosine Receptors Data sourced from scientific literature.

Enzyme Inhibition (e.g., Kinases, Tubulin Protein, Xanthine Oxidase, COX, HDAC, Ubiquitin-activating enzymes)

The thiazolo[5,4-d]pyrimidine scaffold is also implicated in the inhibition of various enzymes critical to cellular function.

Kinase Inhibition : Thiazole-containing compounds are recognized for their kinase inhibitory properties. rsc.org Specifically, derivatives with a thiazole (B1198619) ring system have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org While direct studies on 2-phenylthiazolo[5,4-d]pyrimidines are limited, related heterocyclic-fused pyrimidines, such as thiazolo[5,4-b]pyridines (isomers of the title scaffold), have been shown to inhibit a range of kinases including c-KIT, PI3K, ITK, and VEGFR2. nih.gov This suggests the potential for the thiazolo[5,4-d]pyrimidine core to serve as a template for kinase inhibitor design.

Tubulin Protein Inhibition : Several studies have identified thiazole-containing molecules as inhibitors of tubulin polymerization, a key process in cell division. researchgate.netresearchgate.net These agents often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. researchgate.netmdpi.com For example, methoxybenzoyl-aryl-thiazole (SMART) compounds have shown nanomolar activity in inhibiting cancer cell growth through this mechanism. researchgate.net Although not specifically 2-phenylthiazolo[5,4-d]pyrimidines, these findings highlight a common mechanism for bioactive thiazole derivatives.

Xanthine Oxidase (XO) Inhibition : XO is a key enzyme in purine (B94841) catabolism responsible for producing uric acid. nih.govdrugbank.com While direct inhibition by 2-phenylthiazolo[5,4-d]pyrimidine is not documented in the reviewed sources, related thiazolo-pyrazolyl derivatives have been reported as potent XO inhibitors, with IC50 values in the low micromolar range (6.5–9 µM). nih.gov In a different study, thiazolo[5,4-d]pyrimidines were tested as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), another enzyme in the purine salvage pathway, but they exhibited weaker affinity compared to natural purines. mdpi.com

COX, HDAC, and Ubiquitin-activating Enzymes : The reviewed scientific literature did not provide specific information regarding the direct inhibition of Cyclooxygenase (COX), Histone Deacetylases (HDAC), or ubiquitin-activating enzymes by this compound derivatives.

Ion Channel Modulation (e.g., TRPV1 Antagonism)

There is no information in the provided search results to suggest that this compound derivatives act as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Studies on TRPV1 antagonists have identified various chemical scaffolds, but the thiazolo[5,4-d]pyrimidine system is not among them. nih.govwikipedia.org

Interference with Nucleic Acid Synthesis and Function

The thiazolo[4,5-d]pyrimidine (B1250722) framework is considered a purine analogue, where a sulfur atom replaces a nitrogen atom in the fused imidazole (B134444) ring of the natural purine structure. nih.govmdpi.com This structural similarity is the basis for their mechanism as antimetabolites. By mimicking endogenous purines like guanine (B1146940) and adenine, these compounds can interfere with the synthesis and function of nucleic acids. mdpi.com

Researchers have synthesized thiazolo[4,5-d]pyrimidine nucleosides—where a ribose sugar is attached to the heterocyclic base—as direct analogues of guanosine, inosine, and adenosine. nih.gov These molecules are designed to be recognized by and compete for the enzymes involved in nucleic acid metabolism, thereby disrupting these essential cellular processes. nih.govmdpi.com

Cellular and Biochemical Pathway Interventions

The interactions at the molecular level translate into significant interventions in cellular processes, particularly those related to cell proliferation, apoptosis, and immune response.

A series of thiazolo[5,4-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov One such derivative, compound 24, was particularly effective against MGC803 gastric cancer cells with an IC50 value of 1.03 µM, while showing significantly less toxicity to normal gastric epithelial cells. nih.gov

The anticancer effects of these compounds are linked to the induction of apoptosis (programmed cell death). nih.gov Mechanistic studies revealed that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins like Bax and caspases 3 and 9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these compounds have been shown to inhibit cancer cell colony formation and migration. nih.gov

Beyond cancer, thiazolo[5,4-d]pyrimidine derivatives have been shown to modulate immune pathways. Certain 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues act as potent immunosuppressive agents. nih.gov They have shown efficacy in the mixed lymphocyte reaction (MLR) assay, an in vitro model for organ transplant rejection, with IC50 values comparable to the clinical immunosuppressant cyclosporin (B1163) A. nih.gov Conversely, some thiazolo[4,5-d]pyrimidine nucleoside analogues have been found to be immunoactive, potentiating immune functions such as natural killer cell cytotoxicity, possibly through the induction of interferon. nih.gov

Table 2: Cellular Activities of Selected Thiazolo[5,4-d]pyrimidine Derivatives

Computational Chemistry and in Silico Approaches in 2 Phenylthiazolo 5,4 D Pyrimidine Research

Molecular Docking Simulations

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in understanding the structural basis of the interaction between 2-phenylthiazolo[5,4-d]pyrimidine derivatives and their biological targets.

Molecular docking simulations have been successfully employed to predict how derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold orient themselves within the binding cavities of various biological targets. For instance, in studies involving adenosine (B11128) receptors, docking simulations have shown that these compounds typically insert into the binding cavity with the core thiazolo[5,4-d]pyrimidine structure positioned between key amino acid residues. nih.gov

A notable example involves the docking of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives into the human A2A adenosine receptor (A2AAR). The simulations predicted that the thiazolo[5,4-d]pyrimidine scaffold is situated between the side chains of Phenylalanine 168 (Phe168) in the extracellular loop 2 (EL2) and Leucine 249 (Leu249), facilitating favorable π–π stacking interactions. nih.gov Similarly, molecular modeling of 7-(prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines suggested that the (S)-2-hydroxymethylene-pyrrolidine group could effectively mimic the interactions of the ribose moiety of natural agonists, a prediction later confirmed by functional assays. nih.gov

These predictive models are often validated by comparing the root mean square deviation (RMSD) between the docked pose and a known crystallographic bound ligand, with an RMSD below 2.0 Å generally indicating a reliable docking procedure. nih.govyoutube.com

A critical aspect of molecular docking is the calculation of binding energy, which provides a quantitative estimate of the binding affinity between the ligand and its target. Lower, more negative binding energy values typically suggest a more stable and favorable interaction. Various scoring functions are used to approximate this energy.

For a series of pyrimidine (B1678525) derivatives, a related class of compounds, Induced Fit Docking (IFD) scores were calculated to predict their binding affinity to the target enzyme. These scores ranged from -2464.66 to -2471.58 cal mol⁻¹, comparing favorably with known binders. nih.gov In another study on different pyrimidine derivatives, docking against the human cyclin-dependent kinase-2 (CDK2) receptor (PDB ID: 1HCK) yielded binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov These values help in ranking potential inhibitors and prioritizing them for further investigation.

Beyond a single energy value, tools can be used to calculate and visualize per-residue interaction forces as 3D vectors. This analysis distinguishes between favorable (negative energy values) and unfavorable (positive energy values) interactions with specific residues within a defined shell around the ligand. nih.gov

Compound ClassTarget ReceptorPredicted Binding Energy/ScoreReference
Pyrimidine-2,4-diaminesPlasmodium falciparum DHFR-2464.66 to -2471.58 cal mol⁻¹ (IFD Score) nih.gov
Substituted PyrimidinesHuman Cyclin-Dependent Kinase-2 (1HCK)-7.4 to -7.9 kcal/mol nih.gov

This table presents examples of binding energy calculations from molecular docking studies on related pyrimidine scaffolds.

Docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

In the case of 7-amino-thiazolo[5,4-d]pyrimidine derivatives targeting the A2A adenosine receptor, docking analysis revealed crucial π–π interactions between the thiazolo[5,4-d]pyrimidine scaffold and the residues Phe168 and Leu249. nih.gov For a different but related scaffold, phenylpyrazolo[3,4-d]pyrimidine, docking into the EGFR kinase domain showed a key hydrogen bond forming between the N¹ of the pyrazole (B372694) ring and the backbone of Methionine 769 (Met769). mdpi.com The pyrazolo[3,4-d]pyrimidine moiety also engaged in pi–pi interactions with Glycine 772 and Cysteine 773. mdpi.com

Molecular dynamics simulations can further confirm the stability of these predicted interactions over time. For example, simulations have shown that key hydrogen bonds with residues like Leu164 and Asp54 are preserved for more than 85% of the simulation time, indicating a stable binding mode. nih.gov

Ligand ScaffoldTarget ReceptorKey Interacting ResiduesType of InteractionReference
7-Amino-thiazolo[5,4-d]pyrimidineHuman A2A Adenosine ReceptorPhe168, Leu249π–π Stacking nih.gov
Phenylpyrazolo[3,4-d]pyrimidineEGFR Kinase DomainMet769, Gly772, Cys773Hydrogen Bond, π–π Stacking mdpi.com
Pyrimidine-2,4-diaminesP. falciparum DHFRLeu164, Ile14, Asp54, Cys15Hydrogen Bonds nih.gov

This table summarizes key amino acid interactions identified through molecular docking for thiazolo[5,4-d]pyrimidines and related heterocyclic systems.

In Silico Drug Design and Discovery

In silico methods are pivotal in the early stages of drug discovery, enabling the screening of vast chemical libraries and the design of novel molecules with desired pharmacological properties.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This process serves as a cost-effective and rapid alternative to high-throughput screening (HTS), allowing researchers to prioritize which compounds to synthesize and test experimentally. nih.gov

The process typically begins with a library of thousands or millions of compounds. These compounds are then computationally "docked" into the binding site of a target protein. Molecules are scored and ranked based on their predicted binding affinity and how well they fit into the active site. The top-ranking compounds, or "hits," are then selected for further experimental validation. mdpi.com This structure-based approach has proven successful in identifying novel lead compounds for various targets. mdpi.com

Pharmacophore modeling is another crucial in silico technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific target receptor. nih.govnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.comnih.gov

For instance, a study on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors led to the development of a five-point pharmacophore model. nih.gov This model was generated from a set of 87 molecules with known inhibitory activity and was statistically validated, showing high predictive power. nih.gov Such a model can then be used as a 3D query to screen virtual libraries, rapidly filtering for molecules that possess the necessary features for biological activity. nih.govnih.gov The combination of pharmacophore screening with molecular docking provides a powerful workflow for discovering novel and potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds, guide lead optimization, and provide insights into the mechanism of action.

In the context of this compound research, QSAR studies are instrumental in understanding how different substituents on the scaffold affect its biological activity, for instance, as anticancer agents. japsonline.com These models are typically developed using a dataset of compounds with known biological activities, such as IC50 values.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques.

Several QSAR studies have been conducted on pyrimidine and thiazolopyrimidine derivatives, providing valuable insights that can be extrapolated to the this compound scaffold. For example, 3D-QSAR studies on pyrimidine derivatives as AXL kinase inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate predictive models. japsonline.com These studies create 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity.

A hypothetical QSAR study on a series of this compound derivatives targeting a specific kinase might yield a model with the following characteristics:

DescriptorCoefficientInterpretation
LogP +0.45Increased lipophilicity is favorable for activity.
Molecular Weight -0.12Smaller molecular size is preferred.
Dipole Moment -0.28A lower dipole moment enhances biological activity.
Hydrogen Bond Donors +0.60The presence of hydrogen bond donors is beneficial for binding.

Therapeutic Applications and Preclinical Evaluation of 2 Phenylthiazolo 5,4 D Pyrimidine Based Compounds

Anticancer Therapeutics Development

The development of novel anticancer agents is a critical area of research, and compounds based on the 2-phenylthiazolo[5,4-d]pyrimidine core have shown promising results. nih.govnih.govmdpi.com These compounds have been investigated for their activity against a range of human cancer cell lines and for their potential to act as targeted therapies.

Activity against Diverse Human Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov Structure-activity relationship studies have revealed that many of these compounds exhibit good inhibitory effects against the tested cell lines. nih.gov

For instance, one study reported a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, with compound 7i showing potent inhibition against human gastric cancer cells MGC-803 and HGC-27, with IC₅₀ values of 4.64 and 5.07 μM, respectively. nih.gov This compound also demonstrated approximately 12-fold selectivity between MGC-803 and the normal human gastric epithelial cell line GES-1, suggesting a degree of selective toxicity towards cancer cells. nih.gov Similarly, compound 7a from the same series exhibited potent inhibition against MGC-803 cells with an IC₅₀ value of 5.13 μM. nih.gov

Table 1: Anticancer Activity of Selected Thiazolo[5,4-d]pyrimidine Derivatives

Compound Cell Line IC₅₀ (μM)
7i MGC-803 4.64 nih.gov
HGC-27 5.07 nih.gov
7a MGC-803 5.13 nih.gov

Further research into related thiazolo[4,5-d]pyrimidine (B1250722) derivatives has also demonstrated their potential. For example, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and tested against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). nih.govmdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound. nih.gov

Other studies have explored the anticancer potential of similar heterocyclic systems against cell lines such as PC3 (prostate cancer) and A549 (lung cancer). nih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-cancer activity against A549, PC3, and MCF-7 cell lines. nih.gov

Role as Target-Based Anticancer Agents

A key strategy in modern cancer therapy is the development of drugs that target specific molecules involved in cancer cell growth and survival. Protein tyrosine kinases (PTKs) are a family of enzymes that play a critical role in cellular signal transduction pathways, and their dysregulation is often associated with various cancers. nih.govunisi.it Consequently, tyrosine kinase inhibitors (TKIs) have emerged as an important class of anticancer drugs. nih.govunisi.it

The this compound scaffold has been utilized in the design of TKIs. The structural similarity of this scaffold to the purine (B94841) core of ATP allows these compounds to compete with ATP for binding to the kinase domain of various tyrosine kinases. nih.gov For instance, the related pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for the development of inhibitors of kinases like c-Src and Abl. unisi.it The overexpression of Src family kinases (SFKs) is frequently observed in several types of tumors, including breast, colon, and prostate cancer, making them attractive targets for anticancer therapy. nih.gov

Anti-infective Agent Research

In addition to their anticancer properties, compounds with the thiazolo[5,4-d]pyrimidine core have been investigated for their potential as anti-infective agents, demonstrating a broad spectrum of activity. nih.govnih.govnih.gov

Antibacterial Applications

Several studies have reported the synthesis and evaluation of thiazolo[5,4-d]pyrimidine derivatives for their antibacterial activity. nih.govnih.gov These compounds have been tested against various bacterial strains, although specific details on the extent of their activity are often part of broader screening programs. nih.govnih.gov

Antifungal Applications

The antifungal potential of thiazolo[5,4-d]pyrimidine derivatives has also been explored. nih.govnih.gov In some studies, these compounds have shown promising activity against fungal pathogens. nih.gov For example, certain novel thiazolo[4,5-d]pyrimidines were synthesized and tested for their in vitro antifungal activity, with most of them showing promising results. nih.gov Another study on thiazolo[4,5-d]pyrimidine derivatives found that some of the tested compounds were more active against Candida albicans than other microbes. nih.gov

Antiviral Applications

Research has also extended to the antiviral properties of thiazolo[5,4-d]pyrimidine-based compounds. nih.gov Some derivatives have shown inhibitory activity against certain viruses. nih.govnih.gov For instance, a study on thiazolo[4,5-d]pyrimidine derivatives investigated their anti-HIV activity. nih.gov Another study focused on the anti-human cytomegalovirus (HCMV) activity of acyclonucleoside and acyclonucleotide derivatives of a guanine (B1146940) analogue, 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. nih.gov One compound, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione , displayed significant in vitro activity against HCMV. nih.gov

Anti-inflammatory and Analgesic Potential

Derivatives of the thiazolo[5,4-d]pyrimidine class have demonstrated potential as anti-inflammatory and analgesic agents. nih.gov The mechanism of action for the anti-inflammatory effects of pyrimidine-based compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. nih.gov

In a study evaluating thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives, several compounds showed notable anti-inflammatory and analgesic activities in vivo. nih.gov Specifically, compounds 3b and 3h were identified as the most potent in a paw edema inhibition test, a common model for acute inflammation. For analgesic activity, measured by the acetic acid writhing test, compound 2a was the most effective, followed by 3l . nih.gov These findings highlight the potential of the thiazolopyrimidine core in developing new non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundAnti-inflammatory Activity (Paw Edema Inhibition)Analgesic Activity (Acetic Acid Writhing Test)
3b Most Active-
3h Most Active-
2a -Most Active
3l -Second Most Active
Reference standards used were acetyl salicylic (B10762653) acid and phenylbutazone.

This table summarizes the most active compounds from the study. nih.gov

Central Nervous System (CNS) Applications

The pyrimidine (B1678525) scaffold has gained significant attention for its potential in treating central nervous system (CNS) disorders due to its role in improving cognitive functions. researchgate.netnih.gov

Recent research has focused on developing thiazolo[5,4-d]pyrimidine derivatives as potential antidepressants. nih.govnih.gov A series of new 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine compounds were synthesized and evaluated for their affinity to adenosine (B11128) receptors, which are implicated in the pathophysiology of depression. nih.govnih.gov

Several of these compounds, including 5 , 8–10 , 13 , 18 , and 19 , displayed high binding affinities for the human A₁ and A₂A adenosine receptors. nih.govnih.gov The derivative 18 , specifically 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, was further evaluated in vivo and demonstrated significant antidepressant-like effects in multiple animal models, including the forced swimming test, tail suspension test, and sucrose (B13894) preference test. nih.govnih.gov The efficacy of compound 18 was comparable to the established antidepressant, amitriptyline. nih.govnih.gov

CompoundHuman A₁ Receptor Affinity (Ki, nM)Human A₂A Receptor Affinity (Ki, nM)In Vivo Antidepressant-like Activity
18 1.90.06Comparable to amitriptyline

This table highlights the key findings for the most promising antidepressant compound from the study. nih.govnih.gov

The adenosine A₂A receptor has become a significant target for the development of treatments for Parkinson's disease. researchgate.netresearchgate.net Antagonists of this receptor are believed to have neuroprotective properties and may help manage the symptoms of the disease. researchgate.net The localization of A₂A receptors with dopamine (B1211576) D₂ receptors in the striatum and their antagonistic interaction provide a strong rationale for this therapeutic approach. researchgate.net

Thiazolo[5,4-d]pyrimidine derivatives have been investigated as a novel class of immunosuppressive agents. nih.gov These compounds are being explored for their potential to prevent graft rejection following organ transplantation. nih.govgoogle.com

A series of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues were synthesized and showed potent activity in the mixed lymphocyte reaction (MLR) assay, an in vitro model that mimics in vivo organ transplant rejection. nih.gov The most effective compounds in this series had IC₅₀ values below 50 nM, which is comparable to the clinically used immunosuppressant cyclosporin (B1163) A. One of these compounds demonstrated excellent efficacy in a preclinical animal model of organ transplantation, validating this class of compounds as promising new immunosuppressive drugs. nih.gov

Identification and Optimization of Lead Compounds for Drug Discovery

The process of drug discovery often involves identifying and optimizing lead compounds to improve their efficacy and safety profiles. The thiazolo[5,4-d]pyrimidine scaffold has been a focal point for such efforts in various therapeutic areas. nih.govnih.govnih.gov

For instance, in the development of anticancer agents, a series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. nih.gov Through structure-activity relationship (SAR) studies, compounds 7a and 7i were identified as having potent activity against MGC-803 cancer cells, with IC₅₀ values of 5.13 and 4.64 μM, respectively. These compounds also showed good selectivity, indicating lower toxicity to non-cancerous cells. nih.gov

In another study focused on developing Mnk2 inhibitors for cancer therapy, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were discovered. Several of these derivatives showed very potent inhibitory activity against Mnk2. nih.gov

The optimization process often involves computational methods, such as molecular docking, to understand how the compounds bind to their target proteins. This was utilized in the development of A₂A adenosine receptor partial agonists, where molecular modeling predicted that a (S)-2-hydroxymethylene-pyrrolidine group could mimic the interactions of the natural agonist's ribose moiety. nih.gov

Current Challenges and Future Perspectives in 2 Phenylthiazolo 5,4 D Pyrimidine Research

Overcoming Synthetic Complexities for Advanced Derivatives

The synthesis of advanced 2-phenylthiazolo[5,4-d]pyrimidine derivatives is often a multi-step process that presents considerable challenges, including low yields, difficult purification, and the controlled introduction of diverse functional groups. mdpi.com The construction of the core bicyclic system and its subsequent functionalization require carefully optimized strategies to be efficient and scalable.

A common synthetic approach involves the initial construction of a thiazolo[5,4-d]pyrimidine (B3050601) core, which is then decorated with various substituents. For instance, one route begins with the reaction of a 2-aminothiole with an arylacetylchloride at high temperatures to form dihydroxy-thiazolo[5,4-d]pyrimidine intermediates. nih.govmdpi.com These intermediates then undergo chlorination, for example using phosphorus oxychloride (POCl₃), to create reactive chloro-derivatives. mdpi.com These positions then become amenable to substitution, such as amination to install an amino group at the 7-position. mdpi.com

A significant challenge lies in the introduction of diversity at specific positions of the scaffold, such as the 5-position. Researchers have successfully employed Suzuki coupling reactions to introduce various aryl and heteroaryl groups, but these reactions can require harsh conditions. nih.govmdpi.com To overcome this, modern techniques such as microwave-assisted synthesis have been adopted to improve reaction times and yields, for example, reducing a 4-hour reflux to a 30-minute microwave irradiation at 160 °C. mdpi.comnih.gov

Deepening the Mechanistic Understanding of Biological Selectivity

A central challenge in the development of this compound-based therapeutics is achieving high selectivity for the desired biological target to minimize off-target effects. The affinity and selectivity of these compounds are not inherent to the scaffold alone but are exquisitely modulated by the nature and placement of substituents at the 2- and 5-positions. nih.gov

Research focused on adenosine (B11128) receptors (ARs) has provided significant insights into the structural basis of selectivity. For instance, studies on a series of 7-amino-thiazolo[5,4-d]pyrimidines revealed that they can act as dual antagonists for the A₁ and A₂A adenosine receptors. nih.gov The fine-tuning of selectivity is highly dependent on the substituents. Molecular docking studies have shown that the thiazolo[5,4-d]pyrimidine core typically lodges in the binding cavity between the side chains of key amino acids like Phenylalanine-168 and Leucine-249, engaging in π–π stacking interactions. nih.gov

The substituents dictate more specific interactions that drive selectivity. For example, a furan-2-yl ring at the 5-position can form a polar interaction with the amine group of Asparagine-253, an interaction that is not possible when an unsubstituted phenyl ring is present at the same position. nih.gov The exocyclic amine group at the 7-position often forms crucial polar interactions with both Asparagine-253 and Glutamate-169. nih.gov The introduction of different substituents on the 2-benzyl ring can also lead to more marked rearrangements of the compound within the receptor due to steric clashes, further influencing binding affinity and selectivity. nih.gov Understanding these subtle, structure-based interactions at the atomic level is paramount for designing derivatives with a precise and desired biological profile.

Exploration of Novel Biological Targets and Polypharmacology

The versatility of the this compound scaffold has led to its exploration against a growing number of biological targets, moving beyond its initial applications. This expansion highlights the potential for developing novel therapeutics for a wide array of diseases, including cancer and neurodegenerative disorders. The ability of a single scaffold to be modified to interact with multiple, distinct targets is a testament to its privileged nature in drug discovery. nih.govnih.gov

Initially recognized for their activity as adenosine A₁ and A₂A receptor antagonists, derivatives have now been identified as potent inhibitors of several other key proteins. nih.govnih.gov This includes significant activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Further research has uncovered derivatives with potent antiproliferative activity against specific human cancer cell lines, such as MGC-803 and HGC-27 gastric cancer cells, demonstrating the potential for targeted cancer therapies. nih.gov

The concept of polypharmacology—designing single molecules to modulate multiple targets simultaneously—is an emerging and powerful strategy, particularly in complex diseases like cancer. The this compound framework is well-suited for this approach. Researchers have developed derivatives that act as dual A₁/A₂A AR antagonists, which could be beneficial in treating conditions like Parkinson's disease. nih.gov In the realm of oncology, related scaffolds have been engineered as multi-target kinase inhibitors, simultaneously targeting enzymes like CDK5, GSK-3, CLK1, and CK1, which are implicated in Alzheimer's disease. nih.gov This multi-targeting capability offers a promising avenue for creating more effective medicines by hitting multiple disease-relevant pathways at once.

Biological Target ClassSpecific Target(s)Therapeutic ApplicationReference
G-Protein Coupled ReceptorsAdenosine A₁ and A₂A ReceptorsDepression, Parkinson's Disease nih.gov
Receptor Tyrosine KinasesVEGFR-2Cancer (Anti-angiogenesis) nih.gov
Serine/Threonine KinasesCDK5, GSK-3, CLK1, CK1, DYRK1AAlzheimer's Disease, Cancer nih.gov
Antiproliferative AgentsCytotoxicity against MGC-803, HGC-27 cancer cellsCancer (Gastric) nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The rational design of novel this compound derivatives is increasingly reliant on the synergistic integration of advanced computational and experimental methods. This modern drug discovery paradigm accelerates the identification of promising candidates and provides deep insights into their mechanisms of action, saving considerable time and resources compared to traditional screening approaches.

Computational tools are employed at various stages of the discovery pipeline. In silico analysis and molecular docking are now standard practices for predicting how newly designed compounds will bind to their biological targets. nih.govresearchgate.net For example, using the crystal structure of a target protein, such as the A₂A adenosine receptor, researchers can computationally simulate the binding mode of novel derivatives. nih.govmdpi.com These models can predict crucial interactions, such as hydrogen bonds and π-π stacking, that are responsible for binding affinity. nih.gov Advanced computational techniques can even calculate the per-residue interaction energies, identifying which amino acids contribute favorably or unfavorably to the ligand's binding. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Phenylthiazolo[5,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, reacting 4,6-dichloro-5-aminopyrimidine with isothiocyanates in a single-step process yields 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediates, which can be further functionalized with phenyl groups . Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., POCl₃) significantly impact yield. For instance, POCl₃-mediated cyclization under reflux improves ring closure efficiency .

Q. What spectroscopic methods are recommended for characterizing this compound derivatives?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., C=S stretches at ~1100 cm⁻¹).
  • ¹H/¹³C NMR to confirm phenyl substitution patterns and heterocyclic ring protons.
  • Mass spectrometry (HRMS) for molecular ion validation .
  • X-ray crystallography (if crystalline) for definitive structural elucidation .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives for improved pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the phenyl group with electron-withdrawing groups) to enhance receptor binding. For example, 2-(2-furanyl) derivatives showed femtomolar affinity for A2A adenosine receptors .
  • Parallel Synthesis : Use automated flow reactors to screen reaction parameters (e.g., temperature, stoichiometry) for high-purity yields .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Ensure consistent molar concentrations in assays to compare potency accurately.
  • Receptor Selectivity Profiling : Test derivatives against related receptors (e.g., A1 vs. A2A adenosine receptors) to rule off-target effects.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify context-dependent activity .

Q. How can molecular docking studies improve the design of enzyme inhibitors based on this scaffold?

  • Methodological Answer :

  • Target Preparation : Clean protein structures (e.g., EGFR kinase, PDB ID 1M17) and assign protonation states using tools like AutoDockTools.
  • Docking Protocols : Use flexible ligand docking (e.g., Schrödinger Glide) to explore binding poses. Validate with MD simulations to assess stability .

Q. What experimental approaches determine binding affinity of derivatives to target receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., for adenosine receptors) to measure displacement IC₅₀ values.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.